molecular formula C18H21BrO2 B12112719 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene CAS No. 62897-81-8

1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene

Cat. No.: B12112719
CAS No.: 62897-81-8
M. Wt: 349.3 g/mol
InChI Key: WSMUPJHOLAVZQM-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene is a high-purity chemical compound offered for research and development purposes. This brominated and ethoxy-substituted benzene derivative is structurally characterized by a central carbon atom bonded to two 4-ethoxybenzene groups and a bromine atom. This specific arrangement suggests potential utility as a versatile synthetic intermediate . Researchers can explore its applications in organic synthesis, particularly in cross-coupling reactions where the bromine substituent can serve as a handle for further functionalization via metal-catalyzed routes, such as Suzuki or Grignard reactions . The ethoxybenzene moieties may contribute to the compound's physicochemical properties, potentially influencing solubility and electronic characteristics, which could be of interest in materials science or pharmaceutical chemistry research for constructing more complex molecular architectures . As with many specialized organobromine compounds, it requires careful handling and proper storage. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

CAS No.

62897-81-8

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

1-[2-bromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene

InChI

InChI=1S/C18H21BrO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3

InChI Key

WSMUPJHOLAVZQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

A plausible route involves sequential Suzuki couplings to construct the aromatic framework, followed by bromination.

Step 1: Synthesis of 1,1'-Bis(4-ethoxyphenyl)ethane

  • Reactants : 4-Ethoxyphenylboronic acid and 1,2-dibromoethane.

  • Catalyst : Pd(OAc)₂ (1 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : EtOH/H₂O (1:1).

  • Conditions : 25°C, 0.5–3.5 h under air.

This step mirrors methodologies from source, where analogous terphenyl derivatives were synthesized with yields exceeding 75%.

Step 2: Selective Bromination

  • Reagent : N-Bromosuccinimide (NBS).

  • Initiator : Radical initiator (e.g., AIBN).

  • Solvent : CCl₄ or CH₂Cl₂.

  • Conditions : Reflux, 12–24 h.

Bromination at the ethyl chain’s secondary position is sterically and electronically favorable, though regioselectivity must be verified via NMR.

Friedel-Crafts Alkylation Pathway

An alternative route employs Friedel-Crafts alkylation to install the ethyl bridge.

Step 1: Generation of Bromoethyl Electrophile

  • Reactant : 1,2-Dibromoethane.

  • Lewis Acid : AlCl₃ or FeCl₃.

Step 2: Double Alkylation of 4-Ethoxybenzene

  • Substrate : 4-Ethoxybenzene.

  • Conditions : 0°C to room temperature, inert atmosphere.

This method risks over-alkylation, necessitating careful stoichiometric control. Purification via flash chromatography (silica gel, petroleum ether/EtOAc) would isolate the desired product.

Optimization Data and Reaction Parameters

The following table synthesizes reaction conditions from analogous syntheses in sources and:

Parameter Suzuki Coupling Bromination
CatalystPd(OAc)₂ (1 mol%)N/A
BaseK₂CO₃ (2.0 equiv)N/A
SolventEtOH/H₂O (1:1)CCl₄
Temperature25°CReflux (~80°C)
Time0.5–3.5 h12–24 h
Yield68–83%Not reported

Key observations:

  • Catalyst Efficiency : Pd(OAc)₂ enables rapid coupling under mild conditions, critical for thermally sensitive intermediates.

  • Solvent Compatibility : Aqueous ethanol facilitates boronic acid activation while suppressing side reactions.

Characterization and Validation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : To confirm substituent positions and bromine integration.

  • IR Spectroscopy : Identification of C–Br (∼500 cm⁻¹) and ether C–O (∼1250 cm⁻¹) stretches.

  • Mass Spectrometry : Validation of molecular ion peak at m/z 349.3 (M⁺).

Source notes commercial availability of the compound at 96–98% purity, implying robust purification protocols (e.g., column chromatography or recrystallization).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing tertiary vs. secondary bromination can arise. Employing sterically hindered initiators or low-temperature radical conditions may enhance selectivity.

  • Pd Catalyst Deactivation : Source emphasizes catalyst loading ≤1 mol% to minimize aggregation.

  • Purification Complexity : The compound’s high molecular weight (349.3 g/mol) necessitates optimized chromatographic gradients .

Chemical Reactions Analysis

Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The ethoxy groups on the benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromo group in the 2-bromoethylidene bridge can be replaced by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] involves its interaction with molecular targets through its functional groups. The ethoxy groups can participate in hydrogen bonding and other interactions, while the bromo group can act as a leaving group in substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1):

    • Structural similarity: Bromine and ethoxy groups on a benzene ring.
    • Key difference: Methyl group at position 1 instead of a second ethoxy-substituted benzene.
    • Impact: Reduced conjugation and steric hindrance compared to the target compound, leading to lower polarity and altered reactivity in electrophilic substitutions .
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene (CAS 1249126-41-7):

    • Structural similarity: Brominated ethyl chain and alkoxy-substituted benzene.
    • Key difference: Methoxy (–OCH₃) and sec-butoxy (–OCH(CH₂)₂) groups replace ethoxy substituents.
    • Impact: Smaller methoxy group increases electron density more effectively than ethoxy, while the bulky sec-butoxy group reduces solubility in polar solvents .

Functional Group Variations

  • Dapagliflozin Intermediate (5-bromo-2-chloro-4'-ethoxydiphenylmethane, CAS 461432-23-5):

    • Structural similarity: Ethoxy-substituted benzene and halogenated aromatic system.
    • Key difference: Chlorine at position 2 and a diphenylmethane backbone instead of an ethyl bridge.
    • Impact: Chlorine’s stronger electron-withdrawing effect increases acidity at adjacent positions, favoring deprotonation in basic conditions. The diphenylmethane structure enhances rigidity, affecting crystallinity .
  • 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 189099-57-8):

    • Structural similarity: Brominated benzene and alkoxy-substituted aromatic ring.
    • Key difference: Ethynyl (–C≡C–) spacer instead of an ethyl chain.
    • Impact: The ethynyl group enables extended conjugation, shifting UV-Vis absorption spectra and increasing thermal stability .

Data Tables

Table 1: Physical and Electronic Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Boiling Point (°C) LogP (Predicted)
1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene 325.63 2× –OCH₂CH₃, –Br 280–300 (est.) 4.2
Dapagliflozin Intermediate 325.63 –OCH₂CH₃, –Br, –Cl 310–320 4.5
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene 287.20 –OCH₃, –C≡C–, –Br 260–270 3.8
4-Bromo-2-ethoxy-1-methylbenzene 215.07 –OCH₂CH₃, –Br, –CH₃ 210–220 3.1

Table 2: Reactivity Comparison

Compound Electrophilic Substitution Rate (Relative) Nucleophilic Substitution (Br) Stability in Acidic Conditions
Target Compound Moderate (due to –OCH₂CH₃) High (activated by –OCH₂CH₃) Stable
1-Bromo-(3,4,5-trihydroxy)benzol Very High (due to –OH) Low (Br deactivated by –OH) Unstable (hydrolysis)
1-(4-Bromophenyl)ethylbromide Low (no activating groups) Very High Stable

Biological Activity

1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromo substituent and ethoxy groups on a biphenyl structure, which may influence its reactivity and interactions with biomolecules. The presence of the bromine atom can enhance electrophilic properties, while the ethoxy groups may affect solubility and lipophilicity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, the ethoxy groups may stabilize the compound in biological systems, enhancing its efficacy.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with similar ethoxy and bromo substitutions have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated moderate to high cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using MTT assays .
  • Antioxidant Properties : The antioxidant activity of similar derivatives has been evaluated through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value (µM) Reference
CytotoxicityWRL-6886
CytotoxicityMCF-7Not specified
Antioxidant ActivityVariousHigher than ascorbic acid (1.4x)

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing significant differences in efficacy based on structural modifications. Compounds with electron-withdrawing groups demonstrated enhanced activity against breast cancer cells (MDA-MB-231) compared to those lacking such modifications .
  • Antioxidant Evaluation : In another study, derivatives similar to 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene were tested for their antioxidant capabilities. Results indicated that certain modifications could lead to increased scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene, and what key reaction conditions are required?

  • Methodological Answer : The compound can be synthesized via bromination of precursor aryl ethyl derivatives. For example, bromination of a 4-ethoxy-substituted phenethyl intermediate using N-bromosuccinimide (NBS) in acetonitrile under controlled temperature (0–25°C) is a common approach. Multi-step procedures may involve Friedel-Crafts alkylation to introduce the ethoxybenzene moieties, followed by bromination at the benzylic position . Purification typically employs column chromatography with silica gel, and yields are optimized by maintaining anhydrous conditions.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the substitution pattern, particularly distinguishing bromine-induced deshielding in adjacent protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software for refinement) determines absolute configuration and crystal packing . For example, crystallographic data from similar brominated aromatics reveal bond angles and torsional strain influenced by bulky ethoxy groups .

Advanced Research Questions

Q. What challenges arise in crystallizing 1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene, and how can computational tools assist?

  • Methodological Answer : Crystallization difficulties stem from the compound’s flexible ethyl linker and bromine’s heavy atom effects, which complicate diffraction quality. SHELXD (for phase problem resolution) and SHELXL (for refinement) are critical for handling twinning or weak data. Pre-crystallization molecular modeling (e.g., Mercury CSD) predicts solvent compatibility, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O) that stabilize the lattice .

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The benzylic bromine undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic β-carbon. Steric hindrance from adjacent ethoxy groups slows kinetics, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C). Competing elimination (E2) can occur; thus, base strength (e.g., K₂CO₃ vs. DBU) must be optimized. Reaction progress is monitored via TLC or GC-MS to track byproduct formation .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement, revealing activation barriers influenced by ethoxy group electron-donating effects. Molecular docking studies assess potential bioactivity by simulating interactions with enzymatic targets (e.g., cytochrome P450), guided by analogs with known inhibitory profiles .

Critical Analysis of Contradictions

  • vs. 14 : While emphasizes bromination using NBS in acetonitrile, highlights alternative brominating agents (Br₂/CCl₄) for similar substrates. Researchers must evaluate steric effects: bulkier substrates favor NBS to minimize side reactions.
  • Crystallography Tools : underscores SHELX’s dominance in small-molecule refinement, but newer software (e.g., OLEX2) may offer improved automation. Legacy SHELX use persists due to robustness with twinned data .

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